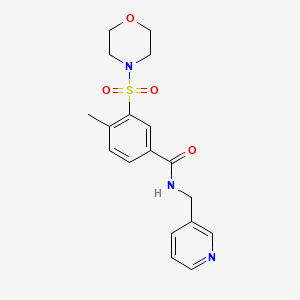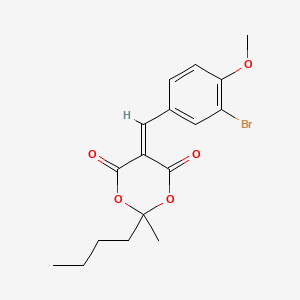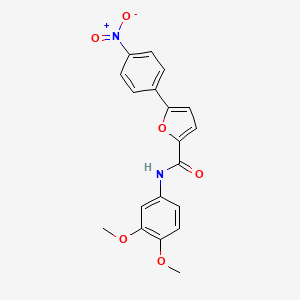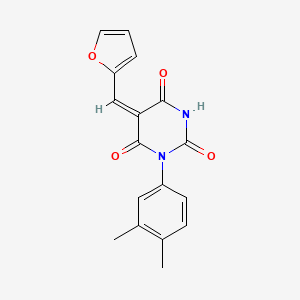![molecular formula C23H23ClN2O3S B5171756 N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is phosphorylated and activates downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have potent anti-cancer activity in various preclinical models. In a study conducted by Honigberg et al., N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide demonstrated significant efficacy in the treatment of lymphoma and leukemia xenograft models. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide was able to induce tumor regression and prolong survival in these models. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its high selectivity for BTK. Unlike other kinase inhibitors that target multiple kinases, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide specifically targets BTK, which reduces the risk of off-target effects. However, one of the limitations of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has a short half-life, which may limit its efficacy in certain applications.
Orientations Futures
There are several future directions for the development of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One potential direction is the combination of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide with other targeted therapies to improve its efficacy. For example, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to synergize with inhibitors of the PI3K/AKT pathway, which is frequently activated in cancer cells. Another potential direction is the development of prodrugs or formulations that improve the solubility and stability of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. Finally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in various types of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves several steps, including the preparation of 2-chlorobenzyl chloride, 2,4-dimethylphenylamine, and 4-methylbenzoyl chloride. These intermediates are then reacted with each other in the presence of a base and a solvent to form the final product. The yield of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is typically around 50% to 60%, and the purity can be improved through further purification steps.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide works by inhibiting BTK, a key signaling molecule in the B-cell receptor pathway that plays a critical role in the survival and proliferation of cancer cells. By blocking BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BTK is involved in the activation of immune cells, and by inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can suppress the immune response and reduce inflammation.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-8-11-21(17(3)12-15)26-30(28,29)22-13-18(10-9-16(22)2)23(27)25-14-19-6-4-5-7-20(19)24/h4-13,26H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGBIOZLGBIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)


![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)

